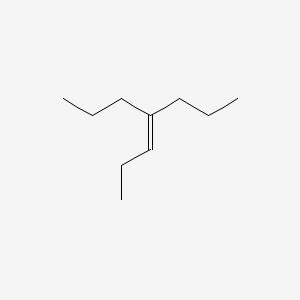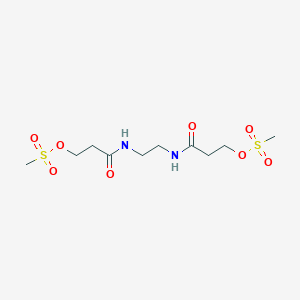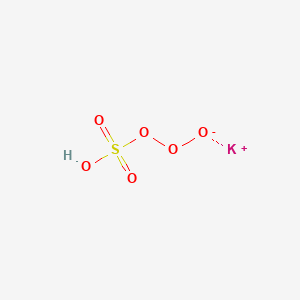
4-Propyl-3-heptene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Propyl-3-heptene is an organic compound with the molecular formula C₁₀H₂₀. It is a branched hydrocarbon with a double bond located at the third carbon atom. This compound is part of the alkene family, characterized by the presence of at least one carbon-carbon double bond. The structure of this compound consists of a heptene backbone with a propyl group attached to the fourth carbon atom.
準備方法
Synthetic Routes and Reaction Conditions: 4-Propyl-3-heptene can be synthesized through various organic reactions. One common method involves the alkylation of 1-heptene with propyl halides under the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic processes. One such method involves the oligomerization of propylene in the presence of a zeolite catalyst. The reaction conditions, including temperature and pressure, are optimized to maximize the yield of this compound.
化学反応の分析
Types of Reactions: 4-Propyl-3-heptene undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation of this compound in the presence of a palladium catalyst results in the formation of 4-propylheptane.
Substitution: Halogenation reactions can occur at the double bond, leading to the formation of dihalides when treated with halogens like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Substitution: Chlorine gas in the presence of ultraviolet light.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: 4-Propylheptane.
Substitution: 4-Propyl-3,4-dichloroheptane.
科学的研究の応用
4-Propyl-3-heptene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of alkenes in various organic reactions.
Biology: Researchers use it to investigate the metabolic pathways of branched hydrocarbons in microorganisms.
Medicine: It serves as a precursor in the synthesis of pharmaceutical intermediates.
Industry: this compound is utilized in the production of specialty chemicals and as a monomer in polymerization reactions.
作用機序
The mechanism of action of 4-Propyl-3-heptene in chemical reactions involves the interaction of the double bond with various reagents. For example, during hydrogenation, the double bond undergoes addition of hydrogen atoms, facilitated by the palladium catalyst. The molecular targets include the carbon-carbon double bond, which is the reactive site for most chemical transformations.
類似化合物との比較
3-Heptene: Another branched alkene with a double bond at the third carbon but without the propyl group.
4-Propyl-1-butene: A shorter chain alkene with a similar propyl group but a different position of the double bond.
4-Propyl-2-heptene: An isomer with the double bond at the second carbon.
Uniqueness: 4-Propyl-3-heptene is unique due to its specific branching and the position of the double bond, which influences its reactivity and physical properties. The presence of the propyl group at the fourth carbon atom distinguishes it from other heptenes and affects its behavior in chemical reactions.
特性
CAS番号 |
4485-13-6 |
|---|---|
分子式 |
C10H20 |
分子量 |
140.27 g/mol |
IUPAC名 |
4-propylhept-3-ene |
InChI |
InChI=1S/C10H20/c1-4-7-10(8-5-2)9-6-3/h7H,4-6,8-9H2,1-3H3 |
InChIキー |
JEVSSCXTVQHWCX-UHFFFAOYSA-N |
正規SMILES |
CCCC(=CCC)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3Z)-1-[(4-methylpiperidin-1-yl)methyl]-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B13822993.png)
(Cl)Cl.C1CCOC1](/img/structure/B13822994.png)
![3-benzyl-6-(2-oxopropyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13822996.png)
![2-(2,3-dimethylphenoxy)-N'-[(E)-pyrrol-2-ylidenemethyl]acetohydrazide](/img/structure/B13822997.png)


![4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2,6-dimethoxyphenol](/img/structure/B13823019.png)



![[(2Z)-5,5-dichloro-2-methylpenta-2,4-dienyl] N-cyano-N'-phenylcarbamimidothioate](/img/structure/B13823045.png)

![N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B13823062.png)

